molecular formula C12H15Cl2NO3S B2477183 2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine CAS No. 1421449-03-7

2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine

Cat. No. B2477183
CAS RN: 1421449-03-7
M. Wt: 324.22
InChI Key: POLUNRNBXDBGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine, also known as DCM, is a chemical compound that belongs to the class of morpholine compounds. It is widely used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as topoisomerases and histone deacetylases. This inhibition leads to the activation of apoptotic pathways and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth of fungi, bacteria, and viruses. This compound can also induce apoptosis in cancer cells and protect neurons from damage. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine in lab experiments is its broad range of potential therapeutic properties. It can be used to investigate the mechanisms of action of various diseases and to develop new treatments. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are many potential future directions for the study of 2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine. One area of research is the development of new treatments for fungal, bacterial, and viral infections. This compound may also be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further investigation into the anticancer properties of this compound may lead to the development of new cancer treatments.

Synthesis Methods

2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine can be synthesized by reacting 3,5-dichlorophenyl isocyanate with 4-(ethylsulfonyl)morpholine in the presence of a base. This reaction results in the formation of this compound, which can be purified by recrystallization.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine has been extensively studied for its potential therapeutic properties. It has been shown to have antifungal, antibacterial, and antiviral activities. This compound has also been investigated as a potential anticancer agent, as it can induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-(3,5-dichlorophenyl)-4-ethylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c1-2-19(16,17)15-3-4-18-12(8-15)9-5-10(13)7-11(14)6-9/h5-7,12H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLUNRNBXDBGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCOC(C1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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